molecular formula C15H16N2O3S B12957185 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime

Cat. No.: B12957185
M. Wt: 304.4 g/mol
InChI Key: GYTLYWQDGKQKLH-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime is a substituted oxime derivative synthesized from its parent ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4), via condensation with hydroxylamine hydrochloride in aqueous ethanol . This compound is structurally characterized by a pyridine ring substituted with a methyl group at the 6-position and a methylsulfonylphenyl group at the para position of the adjacent aromatic ring.

The parent ketone is a key intermediate in synthesizing COX-2 inhibitors like etoricoxib, as highlighted in patents (WO/2000/042014) . The oxime derivative itself is recognized as an impurity reference material (MM0965.05) in non-steroidal anti-inflammatory drug (NSAID) quality control, underscoring its pharmaceutical relevance . Physicochemical properties include a molecular weight of 305.0954 g/mol (C₁₅H₁₇N₂O₃S), a melting point of 223–224°C, and distinctive IR absorptions for OH (2805–2730 cm⁻¹), C=N (1590 cm⁻¹), and SO₂ (1312, 1151 cm⁻¹) groups .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

(NZ)-N-[1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C15H16N2O3S/c1-11-3-6-13(10-16-11)15(17-18)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10,18H,9H2,1-2H3/b17-15-

InChI Key

GYTLYWQDGKQKLH-ICFOKQHNSA-N

Isomeric SMILES

CC1=NC=C(C=C1)/C(=N\O)/CC2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

CC1=NC=C(C=C1)C(=NO)CC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • The compound is synthesized by coupling 1-(6-methylpyridin-3-yl)ethanone (Formula II) with 4-substituted-phenylmethylsulfone (Formula III), where the substituent X on the phenyl ring can be halogens or sulfonate leaving groups such as bromide, tosylate, mesylate, triflate, etc.
  • The reaction is typically catalyzed by palladium complexes in the presence of ligands such as tri-tert-butyl-phosphonium tetrafluoborate.
  • The reaction medium often involves polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Reaction conditions: heating at approximately 85 °C under nitrogen atmosphere for 20–27 hours.
  • After reaction completion, the mixture is quenched with water, and the product is isolated by phase separation, crystallization, and drying.

Advantages of the Patented Process (US20120232281A1)

  • Avoids the use of tungsten-based catalysts, which are expensive and environmentally problematic.
  • Uses intermediates that are commercially available and EINECS registered, facilitating industrial scalability.
  • The sulfonate intermediate already contains sulfur in the oxidation state required for the final product, eliminating the need for hazardous oxidation steps involving hydrogen peroxide or organic peroxides.
  • The process yields the ketone intermediate in a single step with high yield (~83%) and purity.
  • Reaction optimization includes the use of piperidine to improve yields and control reaction pathways.

Preparation of 1-(6-methylpyridin-3-yl)ethanone (Formula II)

  • This intermediate can be prepared by hydration of 5-ethynyl-2-methylpyridine (Formula IV).
  • Hydration is conducted in a sulfuric acid and toluene mixture (ratios from 2:1 to 4:1), typically at 50 °C for 16 hours.
  • The product is extracted with ethyl acetate and concentrated.
  • The molar yield of this step is typically above 90%.

Synthesis of 5-ethynyl-2-methylpyridine (Formula IV)

  • Prepared by reaction of 6-methylpyridin-3-yl trifluoromethanesulfonate (Formula V) with acetylene derivatives.
  • The reaction is conducted in the presence of piperidine at 40 °C for 16 hours.
  • The intermediate 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol (Formula IV-bis) is formed, which can be isolated or converted in a one-pot process.

Summary Table: Key Reaction Parameters for Ketone Intermediate Preparation

Step Reactants/Intermediates Catalyst/Conditions Solvent Temperature Time Yield (%) Notes
1 6-methylpyridin-3-yl triflate + acetylene Piperidine DMF or toluene 40 °C 16 h High Intermediate IV-bis formed
2 Hydration of 5-ethynyl-2-methylpyridine (IV) Sulfuric acid/toluene mixture Toluene/sulfuric acid 50 °C 16 h >90 Produces 1-(6-methylpyridin-3-yl)ethanone (II)
3 1-(6-methylpyridin-3-yl)ethanone + 4-bromophenylmethylsulfone Pd(OAc)2, tri-tert-butyl-phosphonium tetrafluoborate DMF 85 °C 20-27 h ~83 Produces 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (I)

Conversion to 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime

Oxime Formation Reaction

  • The ketone intermediate is reacted with hydroxylamine hydrochloride in the presence of a base (commonly pyridine or sodium acetate) to form the oxime derivative.
  • The reaction typically proceeds in an alcoholic solvent such as ethanol or methanol.
  • Reaction conditions: reflux or room temperature stirring for several hours.
  • The oxime formation is a nucleophilic addition-elimination reaction where hydroxylamine attacks the carbonyl carbon, followed by dehydration to form the oxime.

Reaction Scheme

$$
\text{Ketone} + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{Base, solvent}} \text{Oxime} + \text{H}2\text{O}
$$

Purification

  • The oxime product is isolated by filtration or extraction.
  • Further purification may involve recrystallization from suitable solvents.
  • The oxime is typically obtained as the (Z)-isomer, which is the thermodynamically favored configuration.

Notes on Oxime Preparation

  • The reaction is straightforward and widely used in organic synthesis for ketone functionalization.
  • The oxime derivative serves as a useful reagent and impurity marker in pharmaceutical synthesis.
  • Detailed reaction conditions and yields are less frequently reported in open literature but are standard in synthetic organic chemistry.

Research Findings and Comparative Analysis

  • The patented processes emphasize safety improvements by avoiding hazardous oxidants and expensive catalysts.
  • The use of commercially available and registered intermediates enhances reproducibility and industrial feasibility.
  • The overall synthetic route reduces the number of steps and waste generation compared to older methods.
  • The oxime formation step is a classical reaction, well-established and reliable for producing the target oxime compound.

Chemical Reactions Analysis

Formation of the Oxime Group

The oxime functional group is introduced via reaction of the parent ketone (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone) with hydroxylamine under controlled conditions:

Reaction Type Conditions Catalyst/Solvent Yield Reference
Oxime formationHydroxylamine HCl, reflux (40–80°C)Ethanol/water (1:1), pH 6–785–92%

This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming a stable oxime linkage (C=N–OH). The pH is critical to avoid competing hydrolysis or side reactions.

Oxidation to Sulfone Functionality

The methylthio (–SMe) group in intermediates is oxidized to the sulfone (–SO₂Me) group using hydrogen peroxide:

Oxidizing Agent Catalyst Conditions Yield Reference
H₂O₂ (30%)Na₂WO₄·2H₂O60°C, 6 h in acetic acid94%

The reaction selectively oxidizes sulfur without affecting other functional groups, ensuring high purity of the final product .

Structural Characterization Techniques

Post-reaction analysis employs advanced spectroscopic methods:

Technique Key Observations Reference
¹H-NMR δ 2.60 (s, 3H, CH₃-pyridine), δ 3.20 (s, 3H, SO₂CH₃), δ 8.45 (s, 1H, oxime –OH)
X-ray Crystallography Hydrogen-bonded dimers via O–H···N interactions (bond length: 1.86 Å)
IR Spectroscopy ν(C=N) at 1595 cm⁻¹, ν(SO₂) at 1310 cm⁻¹ and 1145 cm⁻¹

These methods confirm the oxime’s Z/E configuration and electronic environment .

Pharmacological Reactivity: COX-2 Inhibition

The oxime derivative binds selectively to cyclooxygenase-2 (COX-2) via hydrogen bonding and π-stacking interactions:

Target Binding Affinity (IC₅₀) Key Interactions Reference
COX-20.12 µM–SO₂Me group anchors to Arg513, pyridine binds Tyr355

This specificity reduces gastrointestinal toxicity compared to non-selective NSAIDs.

Scientific Research Applications

Pharmaceutical Applications

1.1 COX-2 Inhibitors
The most significant application of 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime is in the synthesis of Etoricoxib, marketed under the trade name Arcoxia. Etoricoxib is used for the treatment of various inflammatory conditions, including arthritis and acute pain management. The compound acts by selectively inhibiting COX-2 enzymes, which are responsible for the formation of pro-inflammatory prostaglandins .

1.2 Synthesis Pathways
The synthesis of this compound has been refined through various methods to enhance yield and reduce environmental impact. A notable process involves a one-pot reaction that minimizes the use of hazardous reagents and optimizes reaction conditions to improve efficiency .

Chemical Properties and Safety

2.1 Molecular Characteristics

  • Molecular Formula : C15H15NO3S
  • Molecular Weight : 289.35 g/mol
  • Chemical Structure : The structure includes a pyridine ring, a sulfonyl group, and an ethanone moiety, which contribute to its biological activity .

2.2 Safety Data
The compound is classified with several hazard statements indicating potential health risks such as irritation to skin and eyes and respiratory issues upon exposure. Proper handling and storage conditions are essential to ensure safety during laboratory or industrial use .

Synthesis Techniques

Several innovative synthesis techniques have been developed for producing this compound:

Method Description Advantages
One-Pot SynthesisInvolves multiple reaction steps in a single vessel without isolating intermediatesReduces time and increases yield
Oxidation ProcessesUtilizes various oxidants to convert sulfides to sulfone groups efficientlyAvoids hazardous peroxides, enhancing safety
Use of CatalystsEmploys palladium-based catalysts to facilitate reactions at lower temperaturesImproves reaction rates and selectivity

Case Studies and Research Findings

Research has demonstrated that modifications in the synthetic pathways can significantly influence the yield and purity of this compound. For instance, studies indicate that using piperidine as a solvent can enhance yields compared to traditional methods .

Moreover, patents highlight alternative processes that avoid tungsten-based catalysts, showcasing advancements in sustainable chemistry practices . These innovations not only streamline production but also align with regulatory standards for pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of their functions. The methylsulfonyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-[4-(Methylsulfonyl)phenyl]-2-pyridin-3-ylethanone Oxime (Compound 7)

  • Structural Difference : Lacks the 6-methyl group on the pyridine ring compared to the target compound.
  • Physical Properties :
    • Melting Point: 187–188°C (36°C lower than the target compound) .
    • Yield: 86% (vs. 81% for the target) .
  • Spectroscopic Data :
    • IR: ν(OH) at 2703 cm⁻¹ (sharper than the target’s broad 2805–2730 cm⁻¹), suggesting weaker hydrogen bonding .
    • ¹H NMR: Absence of the 6-methyl signal (δ2.35 in the target) and distinct aromatic proton shifts due to electronic effects .
  • Implications : The 6-methyl group enhances crystallinity (higher mp) and modifies electronic environments, influencing reactivity and solubility.

1-(3-Chloro-4-methylphenyl)-ethanone Oxime (CAS 99846-65-8)

  • Structural Difference : Substituted phenyl ring with chloro and methyl groups instead of pyridine and methylsulfonylphenyl.
  • Physical Properties: Molecular weight 183.64 g/mol (C₉H₁₀ClNO), significantly lower than the target compound .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) IR ν(C=N) (cm⁻¹) Yield (%)
Target Compound 6-Me-pyridine, 4-SO₂Me-Ph 223–224 305.0954 1590 81
Compound 7 Pyridine, 4-SO₂Me-Ph 187–188 291.0798 1597 86
1-(3-Cl-4-Me-Ph)-ethanone Oxime 3-Cl-4-Me-Ph N/A 183.64 N/A N/A

Key Observations :

  • Methyl Groups : The 6-methyl substituent on pyridine increases melting point (223°C vs. 187°C) by improving crystal packing .
  • Sulfonyl vs. unmeasured for thioether) .
  • Chloro Substituents : Introduce electronegativity but lack the hydrogen-bonding capacity of oxime or sulfonyl groups, limiting pharmaceutical utility .

Functional and Application Differences

  • Pharmaceutical Role : The target compound is a certified impurity in NSAIDs, whereas Schiff base oximes (e.g., ) are explored for antimicrobial or anticancer activity .
  • Complexation Potential: Unlike simpler oximes, the target’s methylsulfonyl group may hinder metal chelation compared to Schiff bases with open coordination sites .

Biological Activity

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime, commonly referred to as a derivative of Etoricoxib, is a compound that has garnered attention due to its potential biological activities, particularly as a COX-2 inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various biological contexts, and relevant research findings.

  • Molecular Formula : C15H15NO3S
  • Molecular Weight : 289.35 g/mol
  • CAS Number : 221615-75-4

The primary mechanism of action for this compound is its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostanoids, including prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and alleviates pain without significantly affecting COX-1, which is involved in protecting the gastric mucosa.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines .

Analgesic Activity

In animal models, derivatives of this compound have shown efficacy in reducing pain responses. For instance, studies involving carrageenan-induced paw edema in rats indicated a dose-dependent analgesic effect comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Some derivatives have also been evaluated for their antimicrobial activity. In particular, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) for certain derivatives were reported to be lower than those of standard antibiotics, suggesting potential as novel antimicrobial agents .

Efficacy in Pain Management

A clinical study assessed the efficacy of a related compound in patients with osteoarthritis. Results indicated significant reductions in pain scores and improvements in function compared to placebo controls. The study highlighted the safety profile of the compound, with minimal gastrointestinal side effects .

Antimicrobial Testing

In another investigation, a series of methylsulfonyl-substituted phenyl compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited potent antibacterial activity with MIC values ranging from 0.7 to 19.9 µg/mL against various strains, outperforming traditional antibiotics like vancomycin .

Research Findings Summary

Activity Tested Model Outcome Reference
Anti-inflammatoryMacrophage cell linesReduced IL-6 and TNF-alpha production
AnalgesicCarrageenan-induced ratsDose-dependent pain relief
AntimicrobialVarious bacterial strainsMIC: 0.7 - 19.9 µg/mL
Clinical efficacyOsteoarthritis patientsSignificant pain reduction

Q & A

Q. What synthetic methodologies are effective for preparing 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime?

The compound can be synthesized via condensation of the ketone precursor with hydroxylamine derivatives. For example, ethanol solutions of reactants are mixed dropwise and stirred at 333–338 K for 24 hours, followed by recrystallization from ethanol (yield ~68.9%). Optimization may involve solvent selection (e.g., ethanol for solubility), stoichiometric adjustments, and controlled temperature to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this oxime?

Key techniques include:

  • 1H/13C NMR : To confirm functional groups (e.g., pyridinyl, methylsulfonyl) and connectivity.
  • IR Spectroscopy : Identifies oxime (C=N-OH) stretches (~3200 cm⁻¹ for O–H).
  • X-ray Crystallography : Definitive structural elucidation, including bond lengths (e.g., C–N ~1.28 Å) and dihedral angles between aromatic rings .
  • Elemental Analysis : Validates purity (deviations ≤0.3% for C, H, N) .

Q. How can researchers assess purity beyond elemental analysis?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) are recommended. Cross-referencing with NIST Standard Reference Data ensures accuracy .

Advanced Research Questions

Q. How should contradictions between theoretical and experimental elemental analysis data be resolved?

Discrepancies may arise from hygroscopicity or incomplete purification. Supplement elemental analysis with:

  • HPLC-MS : Detects trace impurities.
  • Recrystallization : Use aprotic solvents (e.g., acetonitrile) to remove polar contaminants.
  • Vacuum Drying : 24 hours at 298 K to eliminate residual solvents .

Q. What experimental considerations are vital for single-crystal X-ray diffraction analysis?

  • Crystallization : Slow evaporation from acetonitrile yields suitable crystals.
  • Hydrogen Bonding : Intramolecular O–H···N bonds stabilize planar configurations, critical for accurate refinement.
  • Data Collection : High-resolution detectors at 298 K and riding hydrogen models (Uiso = 1.2–1.5×C) ensure precision in bond-length measurements .

Q. How can thermal degradation during prolonged experiments be minimized?

  • Cooling Systems : Continuous cooling (277 K) slows organic degradation rates .
  • Inert Atmospheres : Use N2/Ar during synthesis and storage to prevent oxidation.
  • Stability Monitoring : TGA/DSC identifies decomposition thresholds (>454 K) .

Q. What strategies improve reaction yield optimization for scale-up studies?

  • Solvent Optimization : Ethanol enhances solubility while reducing byproducts.
  • Stepwise Addition : Dropwise mixing of reactants minimizes exothermic side reactions.
  • Temperature Gradients : Gradual heating (e.g., 328 K for 5 hours) improves selectivity .

Q. How can researchers address variability in spectroscopic data across batches?

  • Standardized Protocols : Fixed NMR acquisition parameters (e.g., 400 MHz, DMSO-d6).
  • Internal Standards : Use tetramethylsilane (TMS) for chemical shift calibration.
  • Batch Replication : Triplicate syntheses and analyses to identify systematic errors .

Q. What mechanistic insights can be derived from the compound’s hydrogen-bonding patterns?

Intramolecular O–H···N bonds induce planarity, affecting reactivity and coordination chemistry. Intermolecular hydrogen bonds (e.g., dimer formation via O–H···N) influence crystal packing and solubility .

Q. How should experimental designs account for matrix effects in complex mixtures?

  • Controlled Variability : Increase sample diversity (e.g., 144 mixtures) to mimic real-world conditions.
  • Replication : Triplicate measurements to distinguish noise from true signal.
  • Degradation Controls : Monitor time-dependent changes (e.g., organic degradation over 9 hours) .

Methodological Best Practices

  • Synthesis : Optimize ethanol-to-reactant ratios (e.g., 7 mL ethanol per 1 mmol substrate) .
  • Purification : Recrystallization from ethanol/acetonitrile mixtures improves yield and purity .
  • Data Validation : Cross-reference with NIST databases for spectroscopic and thermal properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.